2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide
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Overview
Description
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide typically involves the reaction of 2-methoxypyridine with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetamide, followed by the addition of 2-methoxypyridine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: This compound features a similar pyridine ring with a methoxy group but has a different functional group attached to the nitrogen atom.
2-Methoxy-3-pyridineboronic acid: This compound also contains a methoxy group on the pyridine ring but has a boronic acid functional group instead of an acetamide.
Uniqueness
2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxypyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-4-3-5-11-10(8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
YNUJDDFXRLMXJT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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